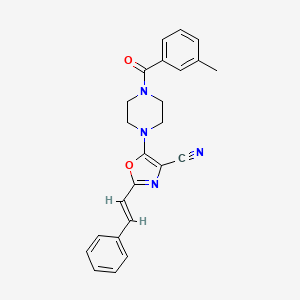
N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide, also known as Compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the inhibition of tumor growth in vivo. Additionally, studies have suggested that N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 may have neuroprotective effects, making it a potential therapeutic candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 is its potent anti-proliferative activity against a wide range of cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 has been shown to have low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 and to identify potential molecular targets for its anti-cancer activity. Finally, research is needed to evaluate the safety and efficacy of N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 in vivo, with the goal of developing it into a clinically useful therapeutic agent.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form 4-ethoxyphenylacetyl chloride. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride and triethylamine to form the corresponding sulfonyl chloride derivative. The final step involves the reaction of the sulfonyl chloride derivative with azetidine-1-carboxamide to yield N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-2-25-15-7-5-14(6-8-15)20-18(22)21-11-17(12-21)26(23,24)16-9-3-13(19)4-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJASJCHJXXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)
![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)
![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)
![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)
![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)
![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)
![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)
